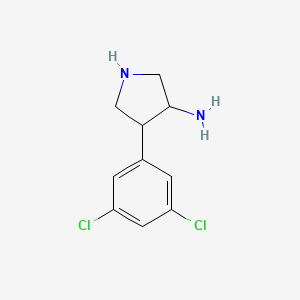

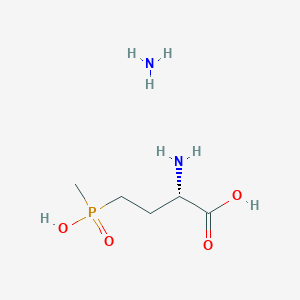

(2S)-2-Amino-4-(hydroxy(methyl)phosphoryl)butanoic acid monoammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glufosinate-P-ammonium is a synthetic organophosphate herbicide used to control a wide range of weeds and grasses. It is highly soluble in water and volatile, with a low risk of leaching into groundwater. This compound is non-persistent in soils but may persist in aquatic systems. It is moderately toxic to mammals and considered a neurotoxin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glufosinate-P-ammonium can be synthesized through several methods. One common method involves the reaction of methyl phosphorus dichloride with alcohol to prepare a methyl phosphonate compound. This compound then reacts with acrolein to form a methyl propionaldehyde phosphonate compound. The latter undergoes a Bucherer-Bergs ring-closure reaction to produce a hydantoin derivative, which is subsequently hydrolyzed to yield glufosinate-P-ammonium .

Industrial Production Methods: Industrial production of glufosinate-P-ammonium often involves the use of protease hydrolysis of bialaphos to generate L-glufosinate. Alternatively, deacetylase, aminoacylase, or amidase can be used to split D, L-glufosinate to prepare L-glufosinate-ammonium .

Chemical Reactions Analysis

Types of Reactions: Glufosinate-P-ammonium primarily undergoes substitution reactions. It is known to inhibit the enzyme glutamine synthetase, leading to the accumulation of ammonia and disruption of nitrogen metabolism in plants .

Common Reagents and Conditions: Common reagents used in reactions involving glufosinate-P-ammonium include strong oxidizers, acids, and bases. The compound is stable under normal conditions but may decompose if heated .

Major Products Formed: The major products formed from reactions involving glufosinate-P-ammonium include various derivatives of the parent compound, such as its sodium salt and other substituted phosphinates .

Scientific Research Applications

Glufosinate-P-ammonium is widely used in scientific research due to its herbicidal properties. It is employed in studies related to plant physiology, particularly in understanding the role of glutamine synthetase in nitrogen metabolism . Additionally, it is used in environmental studies to assess its impact on soil and water systems . The compound is also utilized in the development of herbicide-resistant crops, providing a tool for studying genetic modifications in plants .

Mechanism of Action

The primary mechanism of action of glufosinate-P-ammonium is the inhibition of the enzyme glutamine synthetase. This enzyme catalyzes the synthesis of glutamine from glutamate and ammonia, playing a central role in plant nitrogen metabolism. Inhibition of this enzyme leads to the accumulation of ammonia, which disrupts cellular processes and ultimately causes plant death . Additionally, glufosinate-P-ammonium induces the formation of reactive oxygen species, leading to lipid peroxidation and membrane destruction .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to glufosinate-P-ammonium include glyphosate, paraquat, and diquat. These compounds are also used as herbicides and share some common mechanisms of action, such as the inhibition of key enzymes in plant metabolism .

Uniqueness: What sets glufosinate-P-ammonium apart from these similar compounds is its specific inhibition of glutamine synthetase, a unique mode of action among broad-spectrum herbicides. This makes it an effective alternative in integrated weed management programs, especially in cases where resistance to other herbicides has developed .

Properties

Molecular Formula |

C5H15N2O4P |

|---|---|

Molecular Weight |

198.16 g/mol |

IUPAC Name |

(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid;azane |

InChI |

InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3/t4-;/m0./s1 |

InChI Key |

ZBMRKNMTMPPMMK-WCCKRBBISA-N |

Isomeric SMILES |

CP(=O)(CC[C@@H](C(=O)O)N)O.N |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)N)O.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(2-Thienyl)vinyl)benzo[d]1,3-oxazin-4-one](/img/structure/B14861472.png)

![tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B14861529.png)

![tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14861550.png)